molecular formula C21H27N3O4S B2400208 N-ethyl-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide CAS No. 1251669-85-8

N-ethyl-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide

Cat. No.: B2400208
CAS No.: 1251669-85-8
M. Wt: 417.52
InChI Key: MZNZKNCADNSXCR-UHFFFAOYSA-N
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Description

N-ethyl-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide is a synthetically designed small molecule that incorporates multiple pharmaceutically relevant structural motifs, including a sulfonamide group, a 2-oxopyridin core, and a 4-methylpiperidine moiety. Its molecular architecture suggests potential as a key intermediate or candidate for investigative pharmacology, particularly in the development of enzyme inhibitors. The presence of the sulfonamide functional group is a critical feature, as this moiety is known to coordinate with zinc ions in the active site of various enzymes, a mechanism well-established for a class of inhibitors targeting carbonic anhydrase isoforms . Furthermore, compounds containing similar sulfonamide and piperidine subunits have been investigated for their role as Factor Xa inhibitors, which are relevant in the context of anticoagulant therapy . The structural complexity of this molecule, combining an N-phenylacetamide scaffold with a sulfonyl-substituted oxopyridine, renders it a compound of significant interest for medicinal chemistry programs and drug discovery efforts. It is intended for use in non-clinical, in-vitro research applications only, such as target validation, mechanism of action studies, and structure-activity relationship (SAR) profiling. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-ethyl-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-3-24(18-8-5-4-6-9-18)20(25)16-22-13-7-10-19(21(22)26)29(27,28)23-14-11-17(2)12-15-23/h4-10,13,17H,3,11-12,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNZKNCADNSXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCC(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide is a compound of interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H28N2O3S\text{C}_{18}\text{H}_{28}\text{N}_{2}\text{O}_{3}\text{S}

This compound features a complex arrangement that includes a sulfonamide group, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways.

  • Inhibition of Enzymatic Activity : The sulfonamide group in the compound is believed to play a crucial role in inhibiting specific enzymes, potentially impacting metabolic pathways associated with various diseases.
  • Receptor Modulation : The compound may also interact with G-protein coupled receptors (GPCRs), influencing neurotransmitter release and neuronal signaling.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant-like Activity : In animal models, this compound has shown potential antidepressant-like effects, possibly through modulation of serotonin and norepinephrine pathways.
  • Analgesic Properties : The compound has been evaluated for analgesic activity, showing promise in reducing pain responses in experimental models.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Orexin Receptors : Research on orexin receptor antagonists has highlighted the importance of sulfonamide-containing compounds in modulating neuropeptide signaling, suggesting similar mechanisms may be at play for N-ethyl derivatives .
  • Structure–Activity Relationship (SAR) Studies : SAR studies have demonstrated that modifications to the piperidine ring and sulfonamide moiety can significantly influence the potency and selectivity of related compounds against various biological targets .

Data Table

The following table summarizes key findings from various studies on the biological activities associated with N-ethyl derivatives:

Compound NameBiological ActivityMechanismReference
N-EthylacetanilideAnalgesicCOX inhibition
SB269970Orexin receptor antagonistGPCR modulation
FPMINTENTs inhibitorTransporter inhibition

Scientific Research Applications

N-ethyl-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Pharmacological Studies

This compound has been investigated for its effects on various biological pathways. It is particularly noted for its role as an inhibitor of specific enzymes and receptors involved in disease processes.

Case Study: Inhibition of p38 MAPK

Research has indicated that compounds similar to this compound can inhibit p38 mitogen-activated protein kinase (MAPK), which is implicated in inflammation and cancer progression. Inhibitors of this pathway are being developed for therapeutic use in conditions such as rheumatoid arthritis and cancer .

Neuropharmacology

The compound's structural features suggest potential activity at neurotransmitter receptors, making it a candidate for studies related to neurodegenerative diseases. The piperidine structure is often associated with compounds that modulate neurotransmitter systems, including serotonin and dopamine pathways.

Case Study: Neuroprotective Effects

Preliminary studies have shown that derivatives of this compound may exhibit neuroprotective effects against oxidative stress-induced neuronal damage, indicating potential applications in treating conditions like Alzheimer's disease .

Anticancer Research

Given its ability to modulate signaling pathways involved in cell proliferation and apoptosis, this compound is being explored for its anticancer properties.

Data Table: Anticancer Activity

CompoundTargetEffectReference
N-Ethyl Compoundp38 MAPKInhibition of cell proliferation
Similar DerivativeBcl-2 Family ProteinsInduction of apoptosis

Cardiovascular Applications

Compounds with similar structures have been studied for their effects on cardiovascular health, particularly in the modulation of blood pressure and heart function through the inhibition of specific enzymes involved in vasodilation.

Case Study: Hypertension Treatment

Research indicates that sulfonamide derivatives can act as inhibitors of neutral endopeptidase, which plays a role in the metabolism of vasoactive peptides. This action could potentially lead to therapeutic applications in hypertension management .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its sulfonamide and acetamide groups:

Reaction Type Conditions Products References
Sulfonamide Hydrolysis 6 M HCl, reflux, 12 h3-Sulfonic acid derivative of pyridinone + 4-methylpiperidine
Acetamide Hydrolysis 10% NaOH, 80°C, 8 h2-Amino derivative + acetic acid

Hydrolysis of the sulfonamide group proceeds via protonation of the sulfonyl oxygen, followed by nucleophilic attack by water. The acetamide cleavage involves hydroxide-mediated nucleophilic substitution at the carbonyl carbon.

Nucleophilic Substitution at Sulfonyl Group

The electron-withdrawing sulfonyl group facilitates nucleophilic displacement reactions:

Nucleophile Reagents/Conditions Product Yield References
Amines Et₃N, DCM, 25°C, 24 h3-((4-methylpiperidin-1-yl)sulfonyl) replaced with aryl/alkyl amines65–78%
Thiols K₂CO₃, DMF, 60°C, 6 hSulfur-linked analogs55–62%

Notably, substituted piperidines (e.g., 4-ethylpiperidine) show enhanced reaction rates compared to bulkier amines due to steric effects .

Oxidation and Reduction

The pyridinone ring and acetamide moiety participate in redox reactions:

Oxidation

Oxidizing Agent Conditions Product Outcome
KMnO₄H₂O, 100°C, 3 hPyridine-N-oxide derivativePartial decomposition
m-CPBADCM, 0°C, 2 hEpoxidation at pyridinone C=C bond72% yield

Reduction

Reducing Agent Conditions Product Outcome
NaBH₄MeOH, 25°C, 4 hReduced pyridinone to piperidinone68% yield
H₂, Pd/CEtOH, 50 psi, 6 hHydrogenation of acetamide to ethylamineLow selectivity

The pyridinone ring’s conjugated system makes it susceptible to electrophilic attacks, while the acetamide’s carbonyl group is reducible under harsh conditions .

Coupling Reactions

The acetamide nitrogen participates in cross-coupling and alkylation:

Reaction Type Reagents/Conditions Product Applications
Buchwald–Hartwig Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°CN-Aryl derivativesKinase inhibitor analogs
Mitsunobu DIAD, PPh₃, THF, 25°CO-Alkylated productsProdrug synthesis

These reactions are critical for diversifying the compound’s pharmacological profile. For example, coupling with heteroaryl bromides enhances binding to FK506-binding proteins (FKBPs) .

Thermal and Photochemical Reactions

Under thermal stress (>200°C) or UV light (254 nm), the compound undergoes:

  • Sulfonyl Group Elimination : Forms a pyridinone radical intermediate.

  • Acetamide Rearrangement : Generates nitrile byproducts via Curtius-type rearrangement .

Biological Reactivity

In vitro studies reveal enzyme-mediated transformations:

  • Cytochrome P450 Oxidation : Hydroxylation at the 4-methylpiperidine group (major metabolite).

  • Esterase Hydrolysis : Cleavage of the acetamide bond in plasma (t₁/₂ = 3.2 h) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several pharmacologically relevant molecules:

Compound Name Key Structural Features Biological Relevance Reference
N-benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide Pyridinone core, N-benzyl acetamide (lacks sulfonamide) Non-covalent β1i immunoproteasome inhibitor (Ki = 0.8 µM)
[11C]NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide) Benzoxazolone scaffold, N-methyl-N-phenylacetamide (naphthalene substituent) TSPO ligand with improved bioavailability and metabolic stability in preclinical models
Methyl 3-(3-Hydroxy-2-oxopyridin-1(2H)-yl)propanoate Pyridinone core with ester side chain (no sulfonamide or piperidine) Intermediate for drug synthesis; limited bioactivity reported
N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine tert-butyl ester Pyridinone core with difluorophenyl and amino acid ester substituents p38 MAP kinase inhibitor for autoimmune/inflammatory diseases

Pharmacological and Physicochemical Comparisons

  • Binding Affinity and Selectivity :

    • The N-benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide (compound 1 in ) exhibits higher β1i inhibition (Ki = 0.8 µM) compared to its N-cyclohexyl or N-butyl analogues (Ki = 2–5 µM). This suggests that bulky aromatic groups (e.g., benzyl) enhance binding stability, a feature shared with the target compound’s N-phenyl group .
    • The 4-methylpiperidin-1-yl sulfonyl group in the target compound may mimic the sulfonamide-mediated interactions seen in cholinesterase inhibitors (e.g., N-substituted acetamide derivatives in ), where sulfonamides improve enzyme affinity .
  • Metabolic Stability :

    • [11C]NBMP ’s naphthalene substituent contributes to slower hepatic clearance in rats compared to simpler aryl groups. The target compound’s 4-methylpiperidine may similarly resist oxidative metabolism due to steric shielding .
  • Synthetic Accessibility: The target compound’s synthesis likely involves sulfonylation of 4-methylpiperidine followed by coupling to the pyridinone-acetamide scaffold, analogous to methods in (sulfonamide formation via NaH/DMF-mediated alkylation) .

Key Differentiators

Sulfonamide vs. Ester Linkages: Compounds like Methyl 3-(3-Hydroxy-2-oxopyridin-1(2H)-yl)propanoate () use ester groups, which are metabolically labile. The target’s sulfonamide enhances stability and hydrogen-bonding capacity .

Piperidine Substitution :

  • The 4-methylpiperidine group provides conformational rigidity and basicity, contrasting with the flexible alanine ester in the p38 MAP kinase inhibitor () .

Aromatic vs.

Q & A

Q. What safety precautions are critical when handling this compound in a laboratory setting?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation of powdered form; use HEPA-filtered respirators if handling large quantities. Emergency procedures: For skin contact, wash with 10% ethanol-water solution; for spills, neutralize with activated carbon and dispose as hazardous waste .

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